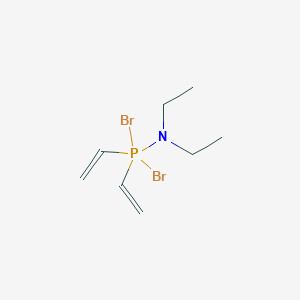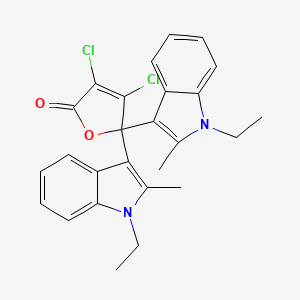![molecular formula C14H24O B14498905 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol CAS No. 63839-63-4](/img/structure/B14498905.png)
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol: is an organic compound with the molecular formula C14H24O It is a bicyclic alcohol with a unique structure that includes a double bond and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by reduction and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated bicyclic alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products:
Oxidation: Formation of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one.
Reduction: Formation of this compound.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol involves its interaction with specific molecular targets. The hydroxyl group and double bond play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular pathways are essential for understanding its full range of activities.
Vergleich Mit ähnlichen Verbindungen
6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-one: A ketone derivative with similar structural features.
2-Methylene-6,10,10-trimethylbicyclo[7.2.0]undec-5-ene: A compound with a methylene group instead of a hydroxyl group.
Uniqueness: 6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-ol is unique due to its specific combination of a hydroxyl group and a double bond within a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
63839-63-4 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
6,10,10-trimethylbicyclo[7.2.0]undec-5-en-2-ol |
InChI |
InChI=1S/C14H24O/c1-10-5-4-6-13(15)11-9-14(2,3)12(11)8-7-10/h5,11-13,15H,4,6-9H2,1-3H3 |
InChI-Schlüssel |
BEGRTSJYFLDFOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C2CC(C2CC1)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


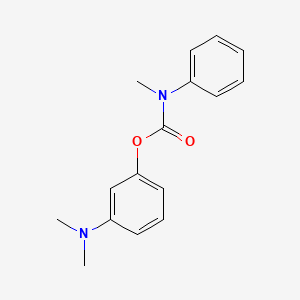
![6,6'-(1,2-Phenylene)bis[2-(biphenylen-2-yl)-4-phenylquinoline]](/img/structure/B14498840.png)
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-glutamic acid](/img/structure/B14498842.png)

![1-{3-(Ethylsulfanyl)-2-[(ethylsulfanyl)methyl]propyl}piperidine](/img/structure/B14498849.png)
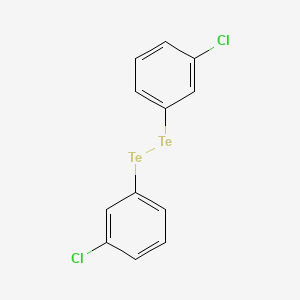
![[4-Chloro-3-methoxy-5-(methylamino)phenyl]methanol](/img/structure/B14498864.png)
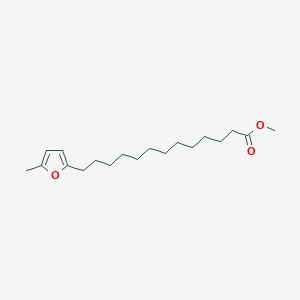

![N,N'-[Carbonylbis(6-nitro-2,1-phenylene)]diacetamide](/img/structure/B14498875.png)
![N-[(2-Sulfanylethyl)carbamoyl]pentanamide](/img/structure/B14498877.png)

